N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(2-fluorophenoxy)acetamide
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Description
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(2-fluorophenoxy)acetamide, also known as FMA-VP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research. FMA-VP is a small molecule inhibitor that targets the protein-protein interaction between two key proteins involved in the regulation of cell growth and division.
Scientific Research Applications
Antifungal Activity
One study highlights the discovery of derivatives related to the morpholinoethyl acetamide structure, showcasing fungicidal activities against Candida species and broad antifungal activity against other fungi such as molds and dermatophytes. This research suggests that modifications to the morpholin-2-one core, like the introduction of a gem-dimethyl group, can significantly enhance plasmatic stability while maintaining antifungal efficacy (Bardiot et al., 2015).
Anticancer and Anti-Inflammatory Properties
Another research focus is on the development of novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, evaluated for their anticancer, anti-inflammatory, and analgesic activities. These studies reveal that certain halogenated derivatives exhibit promising anticancer and anti-inflammatory activities, suggesting potential therapeutic applications (Rani et al., 2014).
Analgesic and Anti-inflammatory Effects
Further research into new analogs of paracetamol with modifications such as dimethyl and ethyl substitutions has shown that these synthesized derivatives can offer higher analgesic and anti-inflammatory effects compared to acetaminophen alone. This indicates potential for the development of superior pain relief and anti-inflammatory drugs (Ahmadi et al., 2014).
Antimicrobial Properties
Studies on a new class of 2-(4-(2-morpholinoethoxy)phenyl)-N-phenylacetamides synthesized from hydroxyphenylacetic acid have shown superior in vitro activity against various fungal and bacterial strains, compared to standard drugs like clotrimazole and streptomycin. This research underscores the compound's potential as a base for developing new antimicrobial agents (Jayadevappa et al., 2012).
Chemical Properties and Applications
On the chemical front, research into N-halogeno compounds and structural aspects of salt and inclusion compounds of related amides demonstrates the compound's utility in developing new chemical entities with potential applications ranging from electrophilic fluorinating agents to materials with unique fluorescence properties (Banks et al., 1996; Karmakar et al., 2007).
properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-morpholin-4-ylethyl]-2-(2-fluorophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28FN3O3/c1-25(2)18-9-7-17(8-10-18)20(26-11-13-28-14-12-26)15-24-22(27)16-29-21-6-4-3-5-19(21)23/h3-10,20H,11-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJNVJTYZUWBZDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)-2-(2-fluorophenoxy)acetamide |
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